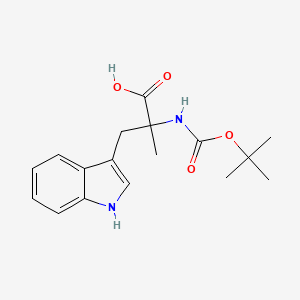

Boc-alpha-methyl-DL-tryptophan

Description

Contextualization within Protected Amino Acids and Tryptophan Derivatives

At its core, Boc-alpha-methyl-DL-tryptophan is a member of two significant classes of molecules: protected amino acids and tryptophan derivatives. Tryptophan, an essential amino acid, is a fundamental building block of proteins and a precursor to various biologically important molecules. lookchem.com Derivatives of tryptophan are compounds where the original structure of tryptophan has been chemically altered, leading to new biological and chemical properties. lookchem.com

The "Boc" in its name stands for tert-butoxycarbonyl, a common protecting group in organic synthesis. organic-chemistry.org In the synthesis of peptides or other complex molecules, it is often necessary to prevent the reactive amino group of an amino acid from participating in unintended side reactions. researchgate.net The Boc group serves this purpose by temporarily "capping" the amino group, rendering it chemically inert under specific conditions. organic-chemistry.orgresearchgate.net This protection is crucial for achieving controlled and specific chemical transformations. researchgate.net

The "alpha-methyl" modification refers to the addition of a methyl group at the alpha-carbon of the tryptophan structure. This seemingly small alteration has significant consequences, including enhancing the metabolic stability of peptides where it is incorporated.

Role as a Key Intermediate in Organic and Medicinal Chemistry Research

The strategic placement of the Boc protecting group and the alpha-methyl modification makes this compound a versatile intermediate in multi-step synthetic sequences. organic-chemistry.orgchim.it Organic chemists utilize such intermediates to construct more complex molecular architectures. For instance, the Boc group can be selectively removed under acidic conditions, revealing the free amino group for subsequent reactions, such as peptide bond formation. organic-chemistry.org

In medicinal chemistry, this compound serves as a starting material for the synthesis of novel drug candidates. The tryptophan scaffold is a common feature in many biologically active compounds, and the ability to modify it in a controlled manner is highly valuable. For example, the synthesis of various tryptophan analogs, including those with alkyl groups on the indole (B1671886) nitrogen, often begins with a Boc-protected tryptophan derivative. nih.gov

Significance in the Study of Biological Systems and Processes

The unique properties of this compound and its derivatives extend into the realm of biochemistry and molecular biology, where they are used to investigate complex biological pathways.

Overview of Tryptophan Metabolism Research

Tryptophan metabolism is a central pathway in human physiology, leading to the production of vital compounds like the neurotransmitter serotonin (B10506) and molecules involved in the immune response. nih.govnih.gov The enzyme indoleamine 2,3-dioxygenase (IDO1) plays a critical role in this pathway and is a key target in cancer research due to its role in immune suppression. thno.orgresearchgate.net

Derivatives of tryptophan, such as alpha-methyl-tryptophan, are instrumental in studying this pathway. For instance, radiolabeled versions of alpha-methyl-tryptophan, like α-[¹¹C]methyl-L-tryptophan, have been developed as imaging agents for positron emission tomography (PET) to monitor IDO1 activity in vivo. thno.org While not a direct substrate for protein synthesis, its interaction with metabolic enzymes provides valuable insights into the pathway's function and dysregulation in diseases like cancer. thno.org

Importance in Biochemical Pathway Probing

The modification of tryptophan, including alpha-methylation, allows for the creation of chemical probes to explore biochemical processes. nih.gov These probes can be designed to interact with specific enzymes or transporters, helping to elucidate their function. For example, α-methyl-DL-tryptophan acts as a blocker for the amino acid transporter SLC6A14, which is often overexpressed in certain cancers. medchemexpress.comsigmaaldrich.com By blocking this transporter, researchers can study its role in cancer cell growth and survival. medchemexpress.com

Furthermore, the incorporation of unnatural amino acids like alpha-methylated derivatives into peptides can confer resistance to enzymatic degradation, making them more stable probes for studying biological systems. This stability is a significant advantage when investigating processes that occur over extended periods.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C17H22N2O4 |

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)-2-methylpropanoic acid |

| Appearance | White to Pale Yellow Solid |

| Melting Point | >188°C (decomposes) |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) (with heating) |

| Data sourced from publicly available chemical databases. chemicalbook.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-17(4,14(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,18H,9H2,1-4H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPMZDOWNYFYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc Alpha Methyl Dl Tryptophan and Its Analogs

Strategies for Alpha-Methylation in Tryptophan Derivatives

The introduction of a methyl group at the alpha-position of tryptophan derivatives is a key transformation that significantly impacts the compound's biological properties. This modification can enhance resistance to enzymatic degradation. nih.gov Various strategies have been developed to achieve this, ranging from enantioselective approaches that yield specific stereoisomers to racemic pathways that produce DL-forms.

Enantioselective Synthesis Approaches for Alpha-Methylated Tryptophans

Achieving enantioselectivity in the synthesis of alpha-methylated tryptophans is crucial for studying the distinct biological activities of the L- and D-isomers. Several sophisticated methods have been established to this end.

One prominent strategy involves the use of chiral auxiliaries . The Schöllkopf chiral auxiliary, specifically (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, has been successfully employed. nih.gov This method involves the regioselective lithiation of the chiral auxiliary to form a lithium enolate, which then reacts with an appropriate indole-containing electrophile. Subsequent mild acid hydrolysis yields the alpha-substituted amino acid methyl ester with high diastereoselectivity. nih.gov Another approach utilizes imidazolidinone-based chiral auxiliaries. For instance, 2,5-cis disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-ones can be converted to their enolates using lithium diisopropylamide (LDA) and subsequently methylated with methyl iodide. Hydrolysis of the product yields enantiomerically pure alpha-methyl-L-tryptophan. researchgate.net

Phase-transfer catalysis offers a practical method for the asymmetric synthesis of alpha-amino acids. Chiral phase-transfer catalysts can be used for the asymmetric alkylation of glycine (B1666218) derivatives, which can be adapted for the synthesis of alpha-methyl tryptophan. iupac.org

A "memory of chirality" strategy has also been reported. In this approach, an N-Boc-N-MOM protected α-amino acid derivative is treated with potassium hexamethyldisilazide (KHMDS) to form an axially chiral enolate. Subsequent methylation with methyl iodide proceeds with high enantioselectivity. jst.go.jp This method has been applied to tryptophan derivatives, yielding the α-methylated product in good yield and high enantiomeric excess. jst.go.jp

Enzymatic resolution represents a powerful tool for obtaining enantiomerically pure alpha-methylated tryptophans. A racemic mixture of DL-alpha-methyltryptophan methyl ester can be resolved using the enzyme α-chymotrypsin. researchgate.net The enzyme selectively hydrolyzes the L-ester to the corresponding carboxylic acid, leaving the D-ester unchanged. This allows for the separation of the two enantiomers. researchgate.net

| Method | Key Reagents/Auxiliaries | Typical Yield/Enantiomeric Excess (ee) | Reference |

| Chiral Auxiliary | Schöllkopf's Reagent | High diastereoselectivity | nih.gov |

| Chiral Auxiliary | Imidazolidinone | Enantiomerically pure | researchgate.net |

| Memory of Chirality | KHMDS, Methyl Iodide | up to 81% ee, 96% yield | jst.go.jp |

| Enzymatic Resolution | α-Chymotrypsin | Enantiomerically pure L-isomer | researchgate.net |

Racemic Synthesis Pathways for DL-Forms

For applications where a racemic mixture is sufficient or as a precursor for subsequent resolution, several racemic synthesis pathways for DL-alpha-methyltryptophan are available.

A common approach involves the alkylation of a protected glycine equivalent . For instance, a glycinate (B8599266) Schiff base can be alkylated under phase-transfer catalysis conditions to produce racemic alpha-amino acids. core.ac.uk

The Strecker synthesis is a classical method for preparing alpha-amino acids. rsc.org This involves the reaction of an aldehyde (indole-3-acetaldehyde for tryptophan) with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. This method inherently produces a racemic mixture. researchgate.net While traditionally used for standard amino acids, it can be adapted for alpha-methylated versions by starting with an appropriate ketone precursor.

Another route involves the methylation of an enolate derived from a tryptophan precursor . For example, the lithium enolate of a Schiff base of L-tryptophan methyl ester can be methylated, and subsequent hydrolysis provides the D,L-methyl ester of alpha-methyl tryptophan. researchgate.net

Protective Group Chemistry in Tryptophan Synthesis

The chemical sensitivity of the tryptophan side chain and the reactivity of the amino and carboxyl groups necessitate the use of protecting groups during synthesis. The selection of these groups is critical and must be orthogonal to allow for selective removal at different stages of the synthesis.

N-alpha-Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the alpha-amino function in peptide synthesis and the synthesis of amino acid derivatives. chemimpex.com It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). nih.gov

The introduction of the Boc group onto the alpha-amino nitrogen of tryptophan or its alpha-methylated analog is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, in a suitable solvent system like water/dioxane or DMSO. nih.govrsc.org This reaction converts the nucleophilic amine into a less reactive carbamate.

Indole (B1671886) Nitrogen Protection Schemes

The indole nitrogen of tryptophan is nucleophilic and can undergo undesired side reactions, particularly under acidic conditions or during certain coupling reactions. Therefore, its protection is often necessary.

The Boc group can also be used to protect the indole nitrogen. nih.gov This is advantageous as it can often be removed simultaneously with the N-alpha-Boc group during the final deprotection step with strong acid. The introduction of the Boc group onto the indole nitrogen can be achieved using Boc₂O and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Other protecting groups for the indole nitrogen include the formyl (For) group. The formyl group is stable to the acidic conditions used to remove the N-alpha-Boc group but can be removed under basic conditions or with a thiol.

| Protecting Group | Introduction Reagent | Cleavage Condition | Reference |

| tert-Butoxycarbonyl (Boc) | Boc₂O, DMAP | Trifluoroacetic Acid (TFA) | nih.gov |

| Formyl (For) | - | Basic conditions / Thiolysis |

Carboxylic Acid Esterification and Deprotection

The carboxylic acid group of tryptophan and its derivatives is often protected as an ester to prevent its interference in reactions involving the amino group.

Esterification is commonly carried out by reacting the N-protected amino acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst or a coupling agent. A convenient method for preparing methyl esters involves the use of methanol and trimethylchlorosilane (TMSCl) at room temperature. nih.gov Another approach uses dimethyl carbonate in the presence of a base like potassium carbonate. google.com

Deprotection of the ester group is typically the final step in the synthesis. Saponification, using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent, is a common method for hydrolyzing methyl or ethyl esters to the free carboxylic acid. nih.gov It is crucial that these conditions are mild enough to avoid racemization or degradation of the product. For instance, selective deprotection of methyl esters in the presence of acid-labile groups like Boc can be achieved using specific reagents like trimethyltin (B158744) hydroxide or, more recently, greener alternatives like calcium(II) iodide.

Radiosynthesis of Labeled Alpha-Methyltryptophan (B555742) Analogs

The development of radiolabeled alpha-methyltryptophan analogs is primarily driven by the need for effective PET tracers. These tracers help in visualizing and quantifying metabolic pathways, such as the serotonin (B10506) and kynurenine (B1673888) pathways, which are implicated in various neurological disorders and cancers. cancer.govresearchgate.net The choice of radionuclide is critical, with Carbon-11 and Fluorine-18 being the most common for PET applications in this context. snmjournals.org

Carbon-11 Radiolabeling Methodologies

Carbon-11 (¹¹C) is a positron-emitting isotope with a short half-life of 20.4 minutes, which necessitates an on-site cyclotron for production and rapid synthesis protocols. researchgate.netjove.com The most prominent ¹¹C-labeled analog is α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT), which has been extensively used to map brain serotonin synthesis and to localize various tumors and epileptic foci. cancer.govjove.comosti.gov

The synthesis of [¹¹C]AMT is often described as complex and laborious. snmjournals.orgjove.com A common method involves the deprotonation of a precursor molecule at low temperatures (between -55 and -75°C) using a strong base, followed by the introduction of the ¹¹C label. snmjournals.org Once administered, [¹¹C]AMT crosses the blood-brain barrier and is converted by the enzyme tryptophan hydroxylase into carbon C 11 alpha-methyl-5-hydroxytryptophan. cancer.gov This metabolite, also known as C 11 alpha-methyl-serotonin (AMS), accumulates in serotonergic neurons, allowing for the imaging of serotonin synthesis rates. cancer.gov A key advantage of [¹¹C]AMT is that it is not incorporated into proteins, making it an excellent tracer for its intended purpose. cancer.gov

The production of the ¹¹C itself typically involves bombarding a nitrogen gas (¹⁴N₂) target with protons in a cyclotron, which yields [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄). snmjournals.org These are then converted into more reactive labeling agents for the synthesis of the final radiotracer. snmjournals.org

Fluorine-18 Radiolabeling Techniques

Fluorine-18 (¹⁸F) has emerged as a highly attractive alternative to Carbon-11 due to its longer half-life of 109.8 minutes. researchgate.netjove.com This extended half-life allows for more complex and longer synthesis procedures, transportation to facilities without an on-site cyclotron, and longer imaging studies. thno.org Consequently, significant effort has been dedicated to developing ¹⁸F-labeled tryptophan analogs to overcome the logistical limitations of ¹¹C-based tracers. jove.com However, a challenge with some ¹⁸F-labeled tryptophan derivatives has been in vivo defluorination, where the fluorine atom is cleaved from the molecule, which can compromise imaging results. jove.com

Photoredox radiofluorination is a modern technique that uses visible light to catalyze the introduction of ¹⁸F into a molecule. nih.gov This method is advantageous as it often proceeds under mild, room-temperature conditions and demonstrates good tolerance for various functional groups. mdpi.com

This approach has been successfully applied to the synthesis of novel tryptophan-based PET agents. nih.gov For instance, researchers have synthesized 4-[¹⁸F]F-5-OMe-tryptophan (L-[¹⁸F]T13) and its D-isomer using this method. The process involved a 30-minute irradiation with a blue laser (450 nm), which led to the formation of the ¹⁸F-labeled intermediate with a decay-corrected radiochemical yield (RCY) of 45.6±3.2%. nih.gov Following a deprotection step, the final product was obtained with high radiochemical purity (≥98.0%) and enantiomeric excess (≥99.0%). nih.gov This photoredox strategy has been demonstrated for fluorination at various positions on the indole ring, though yields can vary depending on the position. mdpi.com

| Compound | Overall Radiochemical Yield (RCY) (Decay Corrected) | Radiochemical Purity (RCP) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| L-4-[18F]F-5-OMe-Trp (L-[18F]T13) | 32.4 ± 4.1% | ≥ 98.0% | ≥ 99.0% | nih.govresearchgate.net |

| D-4-[18F]F-5-OMe-Trp (D-[18F]T13) | 26.1 ± 5.1% | ≥ 98.0% | ≥ 99.0% | mdpi.com |

| 6-F-5-OMe-tryptophans (L/D-T18) | 2.6 ± 0.5% | > 98.0% | ≥ 99.0% | researchgate.netresearchgate.net |

The use of boronic ester precursors, particularly aryl pinacolboronate esters (ArylBPin), has become a robust and widely adopted strategy for the ¹⁸F-fluorination of aromatic rings. thno.orgmdpi.com Copper-mediated radiofluorination (CMRF) of these precursors allows for the direct introduction of no-carrier-added ¹⁸F into the tryptophan backbone. thno.orgnih.gov

This methodology has been pivotal in the synthesis of 5-[¹⁸F]Fluoro-α-methyl-L-tryptophan ([¹⁸F]-5F-AMT). thno.orgnih.gov The synthesis starts with a 5-BPin-AMT precursor. One synthetic route involves fewer steps but requires harsher deprotection conditions at elevated temperatures following the radiofluorination step. thno.orgnih.gov An alternative, multi-step approach allows for milder deprotection. thno.orgnih.gov The labeling is typically performed by reacting the precursor with ¹⁸F-tetrabutylammonium fluoride (B91410) ([¹⁸F]TBAF) and a copper catalyst at around 110°C. nih.gov This strategy has been successfully extended to produce tryptophan derivatives fluorinated at the 4, 5, 6, and 7 positions of the indole ring. thno.orgnih.gov

| Compound | Precursor | Isolated Yield (Decay Corrected) | Radiochemical Purity | Reference |

|---|---|---|---|---|

| 5-[18F]F-α-methyl-L-tryptophan ([18F]F-AMT) | 5-BPin-AMT | 10.9% - 14.9% | > 97% | thno.orgresearchgate.net |

| 5-[18F]Fluoro-1-methyl-L-tryptophan ([18F]F-N-MT) | 5-Bpin-1-Me-Trp | 11.2% | High | thno.org |

| 4-, 5-, 6-, 7-[18F]F-Trp | 4-, 5-, 6-, 7-BPin-Trp | 4.2% - 14.9% | High | nih.gov |

Stereochemical Analysis and Enantiomeric Purity Determination in Tryptophan Derivatives

Chiral Separation Techniques for Alpha-Methyltryptophan (B555742) Enantiomers

The introduction of a methyl group at the α-carbon of tryptophan creates a chiral tertiary amino acid, α-methyltryptophan. The separation of its enantiomers, often analyzed as N-protected derivatives like Boc-alpha-methyl-DL-tryptophan, requires specialized chiral separation techniques. The tert-butyloxycarbonyl (Boc) protecting group, while common in peptide synthesis, influences the choice of analytical method and its conditions.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a primary method for the direct separation of enantiomers using chiral stationary phases (CSPs). The choice of CSP is crucial and depends on the analyte's structure, including the N-protecting group.

Macrocyclic Glycopeptide-Based CSPs: These phases, such as those based on teicoplanin (CHIROBIOTIC T) and ristocetin (B1679390) A (CHIROBIOTIC R), have demonstrated high efficacy in separating N-protected amino acids. For N-Boc amino acids, reversed-phase mode is the most effective approach. sigmaaldrich.com Baseline resolution is often readily achieved, with some separations yielding selectivity factors (α) greater than 5. sigmaaldrich.com The primary interaction site appears to be the carboxylate group of the analyte with the chiral amino group of the CSP. sigmaaldrich.com

Polysaccharide-Based CSPs: CSPs derived from cellulose (B213188) and amylose, such as Chiralcel and Lux columns, are widely used. For N-benzyloxycarbonylated (Z) methyl esters of α-methyl α-amino acids, a cellulose tris(3,5-dimethylphenylcarbamate) phase (Chiralcel OD) provides excellent resolutions. tandfonline.com However, research indicates that the N-Boc protecting group can impair enantiomeric separation on this specific type of phase compared to other groups like Fmoc or Z. tandfonline.com This highlights the significant role the protecting group plays in the chiral recognition mechanism.

Cinchona Alkaloid-Based CSPs: Zwitterionic CSPs derived from Cinchona alkaloids, such as CHIRALPAK ZWIX(+), are effective for separating monosubstituted tryptophan derivatives, including 1-methyltryptophan. nih.gov These phases can function as anion exchangers for N-protected amino acids where the amino group's basicity is suppressed. nih.gov This mechanism is applicable to Boc-protected derivatives, and a study on a Nα-Boc amino acid demonstrated successful diastereo- and enantioseparation on a zwitterionic quinine-based CSP. nih.govresearchgate.net

Ligand-Exchange Chromatography: This technique is effective for resolving underivatized α-methyl α-amino acids. tandfonline.com A column with a chiral ligand like N,S-dioctyl-D-penicillamine (Sumichiral OA-5000) can achieve good to excellent separations by optimizing the mobile phase, which typically contains a copper(II) salt. tandfonline.com This method offers a convenient alternative by avoiding the need for derivatization. tandfonline.com

| Chiral Stationary Phase (CSP) Type | Commercial Example | Applicable Analytes | Typical Mobile Phase Mode | Key Findings |

|---|---|---|---|---|

| Macrocyclic Glycopeptide | CHIROBIOTIC T | N-Boc amino acids | Reversed-Phase | Excellent resolution (α > 5 possible), compatible with LC/MS. sigmaaldrich.com |

| Polysaccharide-Based | Chiralcel OD | N-Z-α-methyl amino acid esters | Normal-Phase | Excellent resolution for Z-derivatives, but Boc group impairs separation. tandfonline.comtandfonline.com |

| Cinchona Alkaloid-Based (Zwitterionic) | CHIRALPAK ZWIX(+) | α-Methyltryptophan, N-Boc amino acids | Polar-Ionic | Effective for underivatized and N-protected amino acids. nih.govresearchgate.net |

| Ligand Exchange | Sumichiral OA-5000 | Underivatized α-methyl α-amino acids | Reversed-Phase | Good separation without derivatization using a Cu(II) additive. tandfonline.com |

Ultra-Performance Liquid Chromatography (UPLC) for Chiral Resolution

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC to achieve significantly faster separations and higher resolution. The principles of chiral separation and the stationary phases used in HPLC are directly transferable to UPLC. waters.com The primary advantages are enhanced throughput and improved performance, which are critical in high-demand environments like pharmaceutical quality control.

A chiral UHPLC-MS method was successfully developed for the simultaneous diastereo- and enantioseparation of a Nα-Boc amino acid derivative, demonstrating the applicability of this technology. researchgate.net The transition from HPLC to UPLC can dramatically reduce analysis times, for instance, separating Boc-D,L-Methionine in under one minute with high efficiency. chromatographytoday.com

| Parameter | Typical HPLC | Typical UPLC / UHPLC | Advantage of UPLC |

|---|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution |

| Analysis Time | 10 - 30 min | 1 - 5 min | Increased throughput |

| Solvent Consumption | Higher | Lower | Reduced cost and environmental impact |

Gas Chromatography (GC) for Enantiomeric Separation

Gas Chromatography (GC) is a powerful technique for chiral analysis, particularly for volatile compounds. windows.net For non-volatile analytes like amino acids, chemical derivatization is required to increase their volatility and thermal stability. researchgate.net For a compound such as this compound, a typical approach would involve deprotection of the Boc group, followed by derivatization of both the carboxylic acid (e.g., esterification) and the amino group (e.g., acylation). researchgate.net

The derivatized enantiomers are then separated on a GC column coated with a chiral stationary phase. Commonly used CSPs for amino acid enantiomers include those based on cyclodextrins or amino acid derivatives, such as Chirasil-Val. researchgate.netgcms.cz These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. gcms.cz

Capillary Electrophoresis (CE) for Chiral Analysis

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it an excellent alternative to chromatographic methods. researchgate.net In CE, chiral selectors are typically added to the background electrolyte (BGE) to create a pseudostationary phase that interacts diastereomerically with the enantiomers. researchgate.net

For tryptophan derivatives, various chiral selectors have proven effective. Proteins like bovine serum albumin (BSA) and canine serum albumin (CSA) can be used as chiral selectors, with the separation being influenced by factors such as pH, temperature, and selector concentration. researchgate.net Cyclodextrins and their derivatives are also widely employed as chiral selectors for amino acids. researchgate.netnih.gov

Studies on N-Boc-protected amino acids, such as Boc-valine, have shown successful enantioseparation using CE. nih.gov Combining CE with circular dichroism (CD) spectroscopy can be a powerful tool for identifying the elution order of enantiomers, as they produce mirrored but opposite CD signals. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net SFC is recognized for its ability to provide fast and efficient separations with reduced consumption of organic solvents compared to HPLC. nih.gov The technique is highly compatible with the chiral stationary phases used in normal-phase HPLC, including polysaccharide and Cinchona alkaloid-based CSPs. nih.gov

A comparative study on the enantioseparation of N-protected amino acids on a quinine-based zwitterionic CSP demonstrated that SFC could achieve higher resolution and significantly shorter analysis times than HPLC for the same set of compounds. nih.gov This makes SFC a valuable high-throughput technique for chiral purity determination in drug discovery and development.

Methods for Enantiomeric Excess (ee) Determination

Once a separation method is established, the enantiomeric excess (ee) can be quantified. The enantiomeric excess is a measure of the purity of a chiral substance and is a critical parameter in asymmetric synthesis and pharmaceutical production. wikipedia.org

The most common method for determining ee is by calculating the relative peak areas of the two enantiomers in a chromatogram or electropherogram. The formula used is:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. wikipedia.org This approach is straightforward, provided the enantiomers are baseline resolved (Resolution, Rs ≥ 1.5). researchgate.net Regulatory guidelines often require the quantification of enantiomeric impurities at levels as low as 0.1%. researchgate.net

For cases where a pure enantiomer standard is unavailable, other methods can be employed. Coupling a separation technique with circular dichroism (CD) detection allows for the unambiguous identification of enantiomeric peaks based on their opposite spectral signals. nih.gov Another approach involves derivatization with a chiral agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers. d-nb.info These diastereomers can then be separated and quantified using standard achiral HPLC, and the resulting ratio corresponds to the enantiomeric ratio of the original sample. d-nb.info

Chromatographic Quantification of Enantiomeric Ratios

The separation and quantification of the enantiomers of this compound are effectively achieved using chiral high-performance liquid chromatography (HPLC). This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus enabling their separation.

Polysaccharide-based CSPs are particularly effective for the resolution of tryptophan derivatives. For instance, a CHIRALCEL OJ-H column, which is a polysaccharide-based CSP, has been successfully used to separate the enantiomers of N-Boc-DL-tryptophan. daicelchiral.com The separation was performed under normal phase conditions, utilizing a mobile phase composed of n-hexane, 2-propanol, and trifluoroacetic acid. daicelchiral.com This methodology allows for the determination of the enantiomeric ratio by integrating the peak areas of the two separated enantiomers.

The choice of mobile phase composition, including the use of acidic additives like trifluoroacetic acid (TFA) or formic acid (FA), is crucial for optimizing the separation. windows.net These additives can influence the ionization state of the analyte and its interaction with the CSP, thereby affecting retention and resolution. windows.net For N-derivatized amino acids such as Boc-protected tryptophan, reversed-phase HPLC with polysaccharide-based CSPs has also proven successful. windows.netsigmaaldrich.com

The following interactive table summarizes typical chromatographic conditions for the separation of Boc-protected tryptophan enantiomers.

| Parameter | Condition |

| Column | CHIRALCEL OJ-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-hexane / 2-propanol / trifluoroacetic acid (80 / 20 / 0.1) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV-VIS at 254 nm |

| Elution Order | Enantiomer 1: 8.6 min, Enantiomer 2: 11.3 min |

| Alpha Value | 1.49 |

| Resolution | 1.89 |

| Data from a study on N-BOC-DL-Tryptophan separation. daicelchiral.com |

The resolution value (Rs) is a critical measure of the separation quality, with a value greater than 1.5 indicating baseline separation. windows.net The alpha value (α), or selectivity factor, represents the ratio of the retention factors of the two enantiomers and should be greater than 1 for any separation to occur. daicelchiral.com

Nuclear Magnetic Resonance (NMR) Protocols for Chirality

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral compounds, including derivatives of tryptophan. This is often achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral solvating agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum. researchgate.nettamu.edu For tryptophan derivatives, various CSAs have been explored. For example, N-Fmoc-N'-Boc-L-tryptophan has been used as a CSA to differentiate enantiomers of chiral phosphorus compounds, demonstrating the potential of tryptophan derivatives themselves to act as resolving agents. researchgate.nettamu.edu While direct application to this compound is not explicitly detailed, the principles are transferable. The interaction between the CSA and the enantiomers of the analyte results in differences in the chemical shifts (ΔΔδ) of specific protons, allowing for quantification of the enantiomeric excess (ee). nih.gov

The effectiveness of a CSA depends on several factors, including the solvent and the presence of additives. tamu.eduacs.org For instance, the use of an achiral base additive can mediate the interaction between the CSA and the enantiomeric mixture, enhancing chiral discrimination. acs.org

The following table presents research findings on the use of NMR for the chiral analysis of amino acid derivatives.

| Analyte | Chiral Agent | Nucleus Observed | Key Findings |

| Amino Acid Derivatives | Thiourea-based CSA | ¹H, ¹³C | High signal differentiation even at low concentrations, mediated by an achiral base additive. acs.org |

| Tripeptide Derivatives | Tetraaza Macrocyclic CSAs | ¹H | Effective discrimination with nonequivalent chemical shifts up to 0.616 ppm. nih.gov |

| Chiral Phosphorus Compounds | N-Fmoc-N'-Boc-L-tryptophan (FBTrp) | ³¹P, ¹H | FBTrp provided better resolution compared to other N-protected L-amino acids. tamu.edu |

| α-Substituted Carboxylic Acids | Azaheterocyclic Diphenylmethanol CSAs | ¹H, ¹⁹F | Excellent discriminating properties with multiple detectable split proton signals. rsc.org |

Ion-Current Rectification (ICR) Based Enantiomeric Excess Determination

Ion-current rectification (ICR) is an emerging technique for the determination of enantiomeric excess. This method utilizes nanopores or nanochannels where the passage of ions is influenced by the surface charge of the nanochannel and the properties of the electrolyte solution. acs.orgrush.edu The key principle is that the interaction of enantiomers with the surface of an asymmetric nanopore can lead to distinguishable current-voltage responses. acs.org

While direct studies on this compound using ICR are not prevalent, the methodology has been demonstrated for other chiral molecules, including amino acids. acs.orgacs.org The process involves measuring the ion current through a nanopipette or nanochannel as a voltage is applied. acs.org When a chiral analyte is added to the electrolyte, preferential adsorption of one enantiomer onto the inner surface of the nanopore can alter the surface charge and, consequently, the ion flow, leading to a change in the rectification ratio (RR). acs.org

This change in the rectification ratio can be correlated with the enantiomeric excess of the sample. acs.org The technique offers the potential for rapid analysis with small sample volumes. acs.org The sensitivity and effectiveness of the method depend on factors such as the electrolyte composition, the geometry of the nanopore, and the specific interactions between the analyte enantiomers and the nanopore surface. acs.orgmdpi.com

The following table outlines the principles and findings from studies on ICR-based enantiomeric analysis.

| Analyte(s) | Key Principle | Platform | Significant Findings |

| 4-methoxy-α-methylbenzylamine, duloxetine (B1670986) hydrochloride | Enantiomerically preferential adsorption leads to distinguishable current-voltage responses. acs.org | Quartz nanopipettes in an aprotic organic electrolyte. acs.org | Demonstrated determination of enantiomeric excess up to 99% within minutes. acs.org |

| Amino Acid Enantiomers | Chiral recognition by a modified nanochannel affects ionic current and photocurrent. acs.orgresearchgate.net | TiO₂ nanochannel arrays modified with β-cyclodextrin. acs.orgresearchgate.net | Provides a dual-response signal for enantioselective detection. acs.org |

| General Principle | Asymmetric nanopores with excess surface charge rectify ion current. rush.edu | Tapered nanoporous systems. rush.edu | The direction of preferential ion flow depends on the voltage polarity. rush.edu |

Applications in Peptide Chemistry and Protein Mimetics Research

Role as an Unusual Amino Acid in Peptide Synthesis

Boc-alpha-methyl-DL-tryptophan serves as a crucial building block in both solid-phase and solution-phase peptide synthesis, enabling the creation of peptides with tailored properties.

Solid-phase peptide synthesis (SPPS) is the most common method for chemically synthesizing peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established approach in SPPS. wikipedia.orgluxembourg-bio.com In this method, the N-terminal alpha-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more stable benzyl-based groups. wikipedia.orgpeptide.com

The integration of this compound into an SPPS protocol follows the general cycle of Boc chemistry:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using an acid, typically trifluoroacetic acid (TFA). wikipedia.orgchempep.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine.

Coupling: The next Boc-protected amino acid, in this case, this compound, is activated and coupled to the free amine of the resin-bound peptide.

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is assembled. peptide.com The indole (B1671886) nitrogen of the tryptophan side chain may be protected, often with a formyl group, to prevent side reactions during synthesis, although it can sometimes be used without protection. peptide.comgoogle.com The final step involves cleavage of the peptide from the resin and removal of all side-chain protecting groups, typically with a strong acid like anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgluxembourg-bio.com

| SPPS Step | Reagent/Condition | Purpose |

| Boc Deprotection | Trifluoroacetic acid (TFA) | Removes the temporary N-terminal Boc protecting group. |

| Neutralization | Base (e.g., Diisopropylethylamine) | Prepares the N-terminus for the next coupling reaction. |

| Coupling | This compound, Coupling Reagent | Forms the peptide bond. |

| Cleavage | Anhydrous Hydrogen Fluoride (HF) | Releases the completed peptide from the solid support. |

Table 1. Key Reagents and Their Functions in Boc-SPPS.

While less common for research purposes, solution-phase peptide synthesis remains important for large-scale industrial production. wikipedia.org In this approach, protected amino acids or peptide fragments are coupled in a suitable solvent. After each coupling step, the product is isolated and purified before proceeding to the next step. This compound can be effectively utilized in solution-phase synthesis, following the principles of fragment condensation or stepwise elongation. The Boc group provides the necessary temporary protection of the alpha-amino group, which can be selectively removed without affecting other protecting groups.

Conformational Impact of Alpha-Methyl Substitution in Peptides

The introduction of an alpha-methyl group significantly restricts the conformational freedom of the amino acid residue. jst.go.jp This steric hindrance limits the possible values of the peptide backbone dihedral angles (phi, φ, and psi, ψ), thereby influencing the secondary structure of the peptide.

Research has shown that alpha-methylated amino acids are potent inducers of helical and turn structures within peptides. nih.gov Specifically, peptides containing Cα-methylated residues like alpha-methyltryptophan (B555742) demonstrate a strong tendency to form β-bends and 3(10)-helices. jst.go.jpresearchgate.net For instance, studies on dipeptides containing alpha-methyltryptophan revealed the adoption of a type-II β-bend conformation. researchgate.netnih.gov This ability to promote specific secondary structures is crucial for designing peptides that mimic the bioactive conformation of larger proteins. nih.gov The alpha-methylation can stabilize helical structures that might otherwise be unstable. enamine.net

The conformational rigidity imparted by alpha-methyltryptophan can guide the folding pathway of a peptide, leading to more defined three-dimensional structures. This is particularly important in the design of peptides that need to adopt a specific fold to interact with a biological target. The presence of the alpha-methyl group can also prevent enzymatic degradation by sterically hindering the approach of proteases, thus increasing the in-vivo stability of the peptide. enamine.netupc.edu Interestingly, the chirality of the alpha-methylated amino acid can influence the screw sense (handedness) of the resulting helix, with some studies suggesting a relationship opposite to that of standard protein amino acids. researchgate.netnih.gov

| Structural Feature | Impact of Alpha-Methyltryptophan |

| Backbone Conformation | Restricted dihedral angles (φ, ψ) |

| Secondary Structure | Strong inducer of β-bends and 3(10)-helices jst.go.jpresearchgate.netnih.gov |

| Peptide Folding | Promotes well-defined three-dimensional structures |

| Proteolytic Stability | Increased resistance to enzymatic degradation enamine.netupc.edu |

Table 2. Conformational and Stability Effects of Alpha-Methyltryptophan in Peptides.

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. sigmaaldrich.com this compound is a valuable building block in the design of peptidomimetics. d-nb.info By incorporating this constrained amino acid, researchers can create peptide analogs with a fixed conformation that is believed to be the "bioactive" shape. upc.edu

This strategy has been employed in the development of various therapeutic agents, including cholecystokinin (B1591339) (CCK) receptor antagonists. acs.org The alpha-methyl group helps to lock the tryptophan side chain into a specific orientation, which can enhance binding affinity and selectivity for the target receptor. The synthesis of these peptidomimetics often involves the use of this compound in either solid-phase or solution-phase methodologies to build the core peptide sequence, which may be further modified to create non-peptide linkages or cyclic structures. google.com The use of alpha-methylated amino acids is a key strategy in drug design to create more drug-like peptides. enamine.net

Development of Tryptophan-Based Peptidomimetic Scaffolds

The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a major focus in medicinal chemistry, aiming to overcome the limitations of native peptides, such as poor metabolic stability. sigmaaldrich.com The incorporation of unnatural amino acids with constrained conformations is a key strategy in this endeavor. nih.govmdpi.com this compound serves as a crucial building block in the creation of tryptophan-based peptidomimetic scaffolds, primarily due to the conformational restrictions imposed by the α-methyl group.

The α-methylation of an amino acid residue significantly restricts its conformational freedom, making it a powerful tool for designing conformationally restricted analogs of bioactive peptides. nih.gov Research has shown that the Cα-methylated (αMe)Trp residue is a strong promoter of β-bend and helical conformations within a peptide chain. nih.gov This is critical for developing scaffolds that can present specific side chains in a well-defined spatial orientation, mimicking the bioactive conformation of a natural peptide ligand. mdpi.com

The synthesis of these scaffolds often employs solid-phase peptide synthesis (SPPS), where the Boc (tert-butyloxycarbonyl) protecting group on the α-amino group is essential. peptide.com The Boc group prevents unwanted polymerization and allows for controlled, stepwise elongation of the peptide chain. peptide.com In the context of tryptophan, the indole side chain can also be protected, often with a formyl group, to prevent side reactions during synthesis. peptide.com

A study on dipeptides containing α-methyl-tryptophan revealed that the α-methylation strongly influences the resulting peptide's secondary structure. For instance, the molecular and crystal structure of Z-L-Ala-L-(αMe)Trp-NH2, a dipeptide, showed that it adopts a type-II β-bend conformation. nih.gov This predictable induction of specific secondary structures is invaluable for the rational design of peptidomimetic scaffolds. The ability to control the scaffold's shape allows researchers to probe the structure-activity relationships of peptide-receptor interactions with high precision.

Table 1: Conformational Preferences of α-Methylated Tryptophan Peptides

| Peptide Fragment | Observed Conformation | Key Structural Feature | Reference |

|---|---|---|---|

| Z-L-Ala-L-(αMe)Trp-NH2 | Type-II β-bend | Intramolecular H-bond | nih.gov |

| General (αMe)Trp residues | Strong β-bend and helix former | Restricted torsional angles | nih.gov |

Exploration of Bioactive Pseudopeptides

Beyond creating rigid scaffolds, this compound is instrumental in the exploration of bioactive pseudopeptides. Pseudopeptides are peptide analogs where the peptide backbone has been modified to introduce new properties, such as resistance to enzymatic degradation. mdpi.com The incorporation of α-methylated amino acids is a well-established strategy to enhance proteolytic stability. rsc.org

The synthesis of Boc-protected dipeptides containing tryptophan has been explored for their potential biological activities. nih.gov For example, the synthesis of Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe has been reported. nih.gov While these specific dipeptides were investigated for their anti-bacterial properties, the synthetic methodology is broadly applicable to the creation of a diverse range of bioactive pseudopeptides. The Boc protecting group is crucial for the solution-phase or solid-phase synthesis of these short peptide sequences. nih.govnih.gov

Furthermore, the tryptophan indole ring itself plays a significant role in the bioactivity of many peptides, often being involved in key binding interactions with biological targets. acs.org By creating pseudopeptides with α-methyl-tryptophan, researchers can fine-tune the positioning and dynamics of this important pharmacophoric group, potentially leading to enhanced binding affinity and selectivity for a given receptor.

Table 2: Research Findings on Tryptophan-Containing Pseudopeptides

| Pseudopeptide | Synthetic Approach | Key Finding | Reference |

|---|---|---|---|

| Boc-Phe-Trp-OMe | Solution-phase synthesis | Demonstrated anti-bacterial activity | nih.gov |

| Boc-Trp-Trp-OMe | Solution-phase synthesis | Showed biofilm eradication capabilities | nih.gov |

| Z-L-Ala-DL-(αMe)Trp-NH2 | Solution-phase synthesis from protected precursors | Characterized by X-ray diffraction to understand conformational impact | nih.gov |

Biochemical and Mechanistic Investigations of Tryptophan Metabolism

Enzyme Inhibition Studies

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition Mechanisms

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step of the kynurenine (B1673888) pathway: the oxidative cleavage of the indole (B1671886) ring of tryptophan to produce N-formylkynurenine. ekb.egnih.gov Upregulation of IDO1 is a key mechanism of immune evasion in cancer and chronic inflammation. bmj.comnih.gov

The alpha-methylated analog of tryptophan acts as a competitive inhibitor of IDO1. jci.org The presence of the methyl group on the alpha-carbon prevents the enzymatic reaction from proceeding. frontiersin.org While the compound can bind to the active site of the ferrous IDO1 complex, the methyl group hinders the catalytic conversion to a kynurenine-like product. frontiersin.org This mechanism effectively blocks the enzyme's ability to deplete local tryptophan concentrations and produce immunosuppressive kynurenine metabolites. bmj.com α-[11C]methyl-L-tryptophan has been identified as an inhibitor of IDO, distinguishing it from natural tryptophan which is a substrate for protein synthesis. thno.org

Tryptophan 2,3-Dioxygenase (TDO2) Inhibition Mechanisms

Tryptophan 2,3-dioxygenase (TDO2) is a heme-containing enzyme, primarily found in the liver, that also catalyzes the conversion of L-tryptophan to N-formylkynurenine, sharing the same initial step as IDO1 in the kynurenine pathway. ekb.egnih.gov While structurally distinct from IDO1, TDO2 plays a crucial role in regulating systemic tryptophan levels. nih.gov

Tryptophan Hydroxylase (TPH) Activity Modulation

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT). nih.govgoogle.com It catalyzes the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then converted to serotonin. mdpi.com TPH exists in two isoforms: TPH1, found predominantly in peripheral tissues, and TPH2, located in the central nervous system. nih.gov

Unlike its inhibitory effect on IDO1, α-methyl-tryptophan acts as a substrate for TPH. nih.gov The enzyme hydroxylates α-methyl-tryptophan to produce 5-hydroxy-α-methyl-tryptophan. This product can be further metabolized by aromatic amino acid decarboxylase to yield α-methyl-serotonin. nih.gov Because α-methyl-serotonin is not a substrate for monoamine oxidase (MAO), the primary enzyme that degrades serotonin, it has a much longer half-life in the brain compared to natural serotonin. nih.gov Therefore, α-methyl-tryptophan modulates TPH activity by acting as an alternative substrate, diverting the enzyme from producing natural serotonin and leading to the accumulation of a non-degradable analog.

| Enzyme | Interaction Type | Mechanism | Reference |

|---|---|---|---|

| Indoleamine 2,3-Dioxygenase (IDO1) | Competitive Inhibitor | Binds to the active site, but the α-methyl group prevents catalytic conversion to N-formylkynurenine. | jci.orgfrontiersin.org |

| Tryptophan 2,3-Dioxygenase (TDO2) | Allosteric Modulator | Binds to an exosite, stabilizing the enzyme's tetrameric structure against degradation without inhibiting catalysis. | biorxiv.orgnih.gov |

| Tryptophan Hydroxylase (TPH) | Alternative Substrate | Is hydroxylated by TPH to form 5-hydroxy-α-methyl-tryptophan, which leads to the synthesis of α-methyl-serotonin. | nih.gov |

Modulation of Tryptophan Metabolic Pathways

Kynurenine Pathway Research

The kynurenine pathway is the principal route of tryptophan degradation, accounting for over 95% of its metabolism. jci.org It generates a variety of bioactive metabolites, collectively known as kynurenines, which play roles in inflammation, immune response, and neurotransmission. nih.govmdpi.com The pathway is initiated by IDO1 or TDO2. nih.gov

By competitively inhibiting IDO1, this compound (via its active form, α-methyl-tryptophan) directly modulates the kynurenine pathway. This inhibition reduces the conversion of tryptophan to N-formylkynurenine, thereby lowering the levels of downstream metabolites such as kynurenine. bmj.comfrontiersin.org This action can reverse the immunosuppressive effects caused by tryptophan depletion and kynurenine accumulation in environments where IDO1 is highly expressed, such as in some tumors. bmj.comjci.org However, studies on the related compound 1-methyl-tryptophan (1-MT) have shown that it can paradoxically increase the production of kynurenic acid (KYNA), a neuroprotective metabolite, suggesting that the modulation of the kynurenine pathway by tryptophan analogs can be complex and may involve shifting the balance between different branches of the pathway. frontiersin.org

Serotonin Synthesis Pathway Investigations

The serotonin pathway is a minor but vital route for tryptophan metabolism, responsible for synthesizing the neurotransmitter serotonin, which regulates mood, sleep, and other neurological functions. nih.govmdpi.com The pathway's rate is limited by the enzyme TPH. google.com

Investigations using radiolabeled α-methyl-L-tryptophan have been instrumental in studying the brain's serotonin synthesis. nih.govnih.gov Because α-methyl-tryptophan is a substrate for TPH, it enters the serotonin synthesis pathway and is converted into α-methyl-serotonin. nih.gov This process competes with the natural substrate, L-tryptophan, for access to the TPH enzyme. While this allows researchers to trace the activity of the pathway using techniques like Positron Emission Tomography (PET), it also means that the compound can modulate the pathway by reducing the synthesis of endogenous serotonin. thno.orgnih.gov However, some studies have questioned the direct correlation between the tracer's uptake and the rate of serotonin synthesis, suggesting that within a short timeframe, its accumulation may predominantly reflect tryptophan uptake rather than its complete conversion to α-methyl-serotonin. nih.gov

| Metabolic Pathway | Primary Modulatory Effect | Biochemical Outcome | Reference |

|---|---|---|---|

| Kynurenine Pathway | Inhibition of IDO1 | Reduced conversion of tryptophan to N-formylkynurenine, leading to decreased levels of downstream kynurenine metabolites. | bmj.comfrontiersin.org |

| Serotonin Synthesis Pathway | Competition for TPH | Acts as an alternative substrate, leading to the synthesis of α-methyl-serotonin and potentially reducing the synthesis of natural serotonin. | nih.govnih.gov |

Interactions with Amino Acid Transporters

The transport of amino acids across cellular membranes is a critical process, mediated by a variety of transporter proteins. Among the essential amino acids, tryptophan is not only a fundamental building block for protein synthesis but also a precursor for vital bioactive molecules, including the neurotransmitter serotonin and metabolites in the kynurenine pathway. frontiersin.orgwikipedia.org The availability of tryptophan within a cell is tightly regulated by the activity of specific amino acid transporters. Understanding the interactions of tryptophan analogs with these transporters is crucial for elucidating the mechanisms of tryptophan homeostasis and for developing therapeutic strategies that target these pathways. The compound this compound, and more specifically its active form, alpha-methyl-DL-tryptophan (α-MT), serves as a key pharmacological tool in these investigations. While the "Boc" (tert-butyloxycarbonyl) group is a protecting group used during chemical synthesis, the biological effects are primarily attributed to the α-MT molecule. nih.gov

Investigation of Tryptophan Transport Mechanisms

One of the primary systems for tryptophan transport is System L, which is a Na⁺-independent pathway. nih.govcapes.gov.br The L-type amino acid transporter 1 (LAT1), a component of System L, is a major transporter for large neutral amino acids, including tryptophan, and is often overexpressed in cancer cells. capes.gov.brnih.gov Studies have shown that in some cell lines, System L appears to be the main pathway for tryptophan entry. capes.gov.br

The existence of distinct transport systems is evidenced by their differing dependencies on sodium ions and their sensitivity to various inhibitors. nih.gov For example, tryptophan uptake at low concentrations can be primarily Na⁺-dependent, whereas at higher concentrations, it becomes mainly Na⁺-independent. nih.gov The compound α-MT specifically targets the Na⁺/Cl⁻-dependent SLC6A14 transporter, allowing researchers to isolate and study its specific role in tryptophan metabolism and cellular nutrition, separate from the Na⁺-independent System L. nih.gov

By comparing the effects of the SLC6A14 blocker α-MT with broad System L inhibitors (like BCH, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid), researchers can delineate the relative importance of each transport pathway in different cell types and under various conditions. nih.govcapes.gov.br For instance, the finding that α-MT's growth-inhibitory effects are potent in SLC6A14-positive cancer cells but negligible in SLC6A14-negative cells, even if they express other transporters like LAT1, confirms that these transporters have distinct, non-redundant roles in supporting cancer cell proliferation. nih.govmedchemexpress.com These investigations underscore that while multiple pathways for tryptophan uptake exist, targeting a single, highly active transporter like SLC6A14 can be an effective strategy to induce amino acid stress in dependent cells.

| Transport System | Key Transporter(s) | Ion Dependency | Substrates Include | Inhibitors | Reference |

| ATB⁰,⁺ | SLC6A14 | Na⁺ and Cl⁻ dependent | 18 proteinogenic amino acids, including Tryptophan | alpha-methyl-DL-tryptophan (blocker) | oncotarget.comnih.gov |

| System L | LAT1/SLC7A5 | Na⁺ independent | Large neutral amino acids (e.g., Tryptophan, Leucine) | BCH (broad inhibitor) | nih.govcapes.gov.brnih.gov |

| High-Affinity System | Novel/Unidentified | Na⁺ independent | Highly selective for Tryptophan | Not inhibited by BCH | nih.gov |

Radiotracer Development and Positron Emission Tomography Pet Research

Development of Alpha-Methyltryptophan (B555742) as a PET Radiotracer

The development of PET radiotracers based on alpha-methyltryptophan has been driven by the need to visualize and quantify specific metabolic pathways in vivo. The primary focus has been on labeling αMTP with positron-emitting isotopes, most notably Carbon-11 and Fluorine-18.

Alpha-[11C]methyl-L-tryptophan ([11C]AMT) was one of the original tryptophan-based radiotracers developed for PET imaging. mdpi.com It was initially designed to measure the rate of serotonin (B10506) synthesis in the brain. nih.govnih.govepi.ch The short half-life of Carbon-11 (approximately 20.4 minutes) necessitates an on-site cyclotron for its production, limiting its widespread clinical use. thno.orgnih.gov

The synthesis of [11C]AMT is a multi-step process, but reliable, automated procedures have been developed to facilitate its routine production for clinical and research purposes. nih.gov These automated systems can produce patient-ready doses with high radiochemical purity (>99%) and specific activity. nih.gov Research has extensively validated [11C]AMT for imaging the serotonin pathway and, more recently, for its utility in oncology, particularly for imaging tumors with high indoleamine 2,3-dioxygenase (IDO) activity, a key enzyme in the kynurenine (B1673888) pathway. nih.govnih.gov

To overcome the limitations imposed by the short half-life of Carbon-11, significant research has been dedicated to developing Fluorine-18 labeled analogs of alpha-methyltryptophan. thno.org Fluorine-18 has a longer half-life of approximately 109.8 minutes, which allows for off-site production, transportation to facilities without a cyclotron, and more flexible imaging protocols. thno.orgnih.gov

Several F-18 labeled analogs have been synthesized and evaluated, including those with fluorine substituted on the indole (B1671886) ring of the tryptophan molecule. nih.govnih.gov Two prominent examples are 5-[18F]fluoro-α-methyl-L-tryptophan (5-[18F]F-AMT) and 6-[18F]fluoro-α-methyl-L-tryptophan (6-[18F]F-AMT). mdpi.comnih.gov The synthesis of these compounds involves sophisticated radiochemical techniques, such as copper-mediated [18F]fluorination. thno.orgmdpi.com Preclinical studies have shown that these F-18 analogs hold great potential for imaging, with some demonstrating favorable tumor uptake. thno.orgmdpi.comresearchgate.net For instance, initial studies with 5-[18F]F-AMT showed its potential for targeted cancer imaging. thno.orgresearchgate.net A head-to-head comparison in mice between [18F]6-F-AMTr and [11C]AMT showed similar brain radioactivity, distribution, and kinetic profiles. nih.gov

| Radiotracer | Isotope | Half-life (min) | Primary Research Focus | Key Findings | References |

| [11C]AMT | Carbon-11 | 20.4 | Serotonin synthesis, Kynurenine pathway, Oncology, Epilepsy | Originally developed for serotonin synthesis; shows high uptake in various tumors and epileptogenic foci. | thno.orgnih.govepi.chnih.gov |

| 5-[18F]F-AMT | Fluorine-18 | 109.8 | Oncology, IDO1 imaging | Longer half-life allows for wider distribution; shows potential for targeted cancer imaging. | thno.orgmdpi.comresearchgate.net |

| 6-[18F]F-AMT | Fluorine-18 | 109.8 | Tryptophan uptake, Brain imaging | Similar brain kinetics to [11C]AMT; uptake is likely related to LAT1 transport rather than metabolism. | nih.govresearchgate.net |

| 1-(2-[18F]fluoroethyl)-L-tryptophan ([18F]FETrp) | Fluorine-18 | 109.8 | IDO activity, Oncology | A substrate for IDO, showing high accumulation in a wide range of cancers in preclinical studies. | nih.govnih.govresearchgate.net |

In Vivo Metabolic Imaging Studies Using Radiotracers

Radiolabeled alpha-methyltryptophan and its analogs serve as powerful tools for in vivo studies, allowing researchers to visualize and quantify tryptophan metabolism in living organisms.

PET imaging with tracers like [11C]AMT enables the visualization of regions with increased tryptophan uptake and metabolism. snmjournals.org This is particularly relevant in oncology, where many tumors exhibit upregulated amino acid transport to support rapid growth. oup.com Studies have shown high uptake of [11C]AMT in various brain tumors, including high-grade gliomas, and have correlated this uptake with tumor proliferative activity. oup.comnih.govresearchgate.net The dominant transport mechanism for many tryptophan-based tracers is the L-type amino acid transporter (LAT1), which is often overexpressed in cancer cells. nih.govnih.gov In lung tumors, PET studies demonstrated increased transport and metabolism of AMT, with higher kinetic values observed in tumors with high proliferative activity. snmjournals.org

A significant portion of tryptophan (around 95%) is metabolized through the kynurenine pathway. mdpi.com The first and rate-limiting enzyme in this pathway, indoleamine 2,3-dioxygenase (IDO1), is a key player in tumoral immune evasion. thno.orgoup.com By breaking down tryptophan, IDO1 creates an immunosuppressive microenvironment. nih.gov PET tracers based on alpha-methyltryptophan are valuable for imaging this pathway's activity. mdpi.com [11C]AMT is metabolized by the kynurenine pathway and its uptake in tumors often reflects IDO activity. oup.comnih.gov This provides a non-invasive method to identify tumors that may be susceptible to IDO-inhibitor therapies and to monitor treatment response. oup.comsnmjournals.org Patient-derived xenograft models of glioblastoma have shown robust tumoral [11C]AMT uptake, which corresponds to the presence of kynurenine pathway enzymes in the tumor tissue. nih.gov

The original application for [11C]AMT was to measure brain serotonin synthesis. epi.chnih.gov The tracer acts as a substrate for tryptophan hydroxylase, the first enzyme in the serotonin synthesis pathway. cancer.gov The resulting metabolite, α-methyl-serotonin, is not a substrate for monoamine oxidase and therefore becomes trapped in serotonergic neurons, allowing its accumulation to be imaged with PET as a proxy for serotonin synthesis rate. cancer.govnih.gov Kinetic models, such as the Patlak-plot approach, have been developed to create functional images of serotonin synthesis rates from dynamic [11C]AMT PET scans. nih.govnih.gov These studies have shown that the regional distribution of [11C]AMT uptake corresponds well with the known distribution of serotonin concentrations in the human brain. nih.gov However, some research suggests that [11C]AMT may act primarily as a tracer of tryptophan transport across the blood-brain barrier rather than a precise measure of synthesis rate under all conditions. grantome.com

Tracer Kinetics and Compartmental Modeling in Research

The in vivo behavior of radiolabeled alpha-methyl-tryptophan, particularly α-[11C]methyl-L-tryptophan ([11C]AMT), is analyzed using tracer kinetic and compartmental modeling to provide quantitative insights into tryptophan transport and metabolism. These mathematical models are essential in Positron Emission Tomography (PET) research to interpret the dynamic data acquired during a scan and to estimate physiological parameters that are not directly measurable.

Compartmental models simplify complex biological systems into a set of distinct compartments, representing different states or locations of the tracer in the body. For [11C]AMT in the brain and other tissues, these models typically describe the movement of the tracer from blood plasma into the tissue and its subsequent metabolic fate. nih.gov

The most commonly applied models for [11C]AMT kinetics are the two-compartment (2C) and three-compartment (3C) models. snmjournals.org A three-compartment model for [11C]AMT kinetics in the brain, for instance, characterizes the tracer's distribution among the vascular space (Cp), the non-metabolized tracer pool in the cell cytoplasm (Cf), and the pool of metabolized tracer (Cm). nih.gov

The exchange of the tracer between these compartments is defined by a series of first-order rate constants:

K1 : Represents the rate of transport of the tracer from the blood plasma into the tissue (e.g., brain or tumor). nih.govnih.gov

k2 : Represents the rate of transport back from the tissue into the blood plasma. nih.govnih.gov

k3 : Represents the rate of metabolic trapping, where the tracer is converted into its metabolite(s). nih.govnih.gov In studies of serotonin synthesis, this constant is related to the activity of the enzyme tryptophan hydroxylase (TPH). researchgate.net In other contexts, such as tumors, it can reflect metabolism via the kynurenine pathway, which is initiated by the enzyme indoleamine 2,3-dioxygenase (IDO). nih.govresearchgate.net

k4 : In some four-parameter models, this constant can represent the rate of efflux of the metabolite from the tissue. snmjournals.org

Detailed Research Findings

Kinetic analysis of [11C]AMT has been applied across various research fields, revealing insights into different pathological conditions.

In epilepsy research, PET studies using [11C]AMT were initially intended to measure serotonin synthesis rates. nih.gov However, subsequent research on tissue from patients with tuberous sclerosis complex showed that increased retention of [11C]AMT in epileptogenic brain regions was primarily due to its metabolism via the kynurenine pathway. nih.govresearchgate.net

In oncology, kinetic analysis helps characterize tumors. For example, a study on breast cancer evaluated [11C]AMT kinetics using both 2C and 3C models. snmjournals.org It was found that a simple 2C model (describing transport and efflux with K1 and k2) had excellent identifiability, whereas a 3C model was less stable. snmjournals.org The kinetics in breast cancers were often characterized by high initial tracer transport followed by a steady efflux, a pattern different from the prolonged accumulation typically seen in gliomas. snmjournals.org

Graphical analysis methods, such as the Patlak plot, are also used to analyze dynamic [11C]AMT PET data. nih.govnih.gov This approach can generate functional images of a "K-complex," which reflects the tracer uptake and trapping, and is often used to estimate the rate of serotonin synthesis. nih.gov Studies have shown a good correlation between K-complex values derived from Patlak analysis and those from full compartmental modeling, though the Patlak method may slightly overestimate the values. nih.gov

A comparative study in rhesus monkeys evaluated the kinetics of [11C]AMT and another tracer, [11C]HTP. nih.gov Using a two-tissue compartment model, the study provided specific rate constant values, highlighting differences in brain uptake and metabolic trapping between the two tracers. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR spectroscopy is a primary technique for determining the molecular structure of Boc-alpha-methyl-DL-tryptophan. The chemical shift of each proton is indicative of its local electronic environment, and the splitting patterns (multiplicities) reveal the number of neighboring protons, allowing for the piecing together of the molecular framework.

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The protons of the indole (B1671886) ring typically appear in the aromatic region (around 7.0-8.0 ppm). The single proton on the indole nitrogen (N-H) would also be found in this region, often as a broad singlet. The protons of the methylene (B1212753) group (CH₂) adjacent to the indole ring would likely appear as a multiplet in the upfield region, and the newly introduced alpha-methyl group (CH₃) would present as a singlet. The nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group will give rise to a characteristic sharp singlet, typically around 1.4 ppm.

Expected ¹H-NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Indole H-4 |

| ~7.3 | d | 1H | Indole H-7 |

| ~7.1 | t | 1H | Indole H-6 |

| ~7.0 | t | 1H | Indole H-5 |

| ~6.9 | s | 1H | Indole H-2 |

| ~5.0 | br s | 1H | NH (Boc) |

| ~3.3 | m | 2H | β-CH₂ |

| ~1.6 | s | 3H | α-CH₃ |

| ~1.4 | s | 9H | C(CH₃)₃ |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of each signal is dependent on the carbon's hybridization and the electronegativity of the atoms attached to it.

The ¹³C-NMR spectrum will show signals for the carbonyl carbons of the carboxylic acid and the Boc group in the downfield region (around 175 and 155 ppm, respectively). The aromatic carbons of the indole ring will resonate in the range of approximately 110-140 ppm. The quaternary carbon of the Boc group and the alpha-carbon of the amino acid will also have characteristic shifts. The methyl carbons of the Boc group and the alpha-methyl group will appear in the upfield region of the spectrum.

Expected ¹³C-NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~176 | COOH |

| ~155 | C=O (Boc) |

| ~136 | Indole C-7a |

| ~128 | Indole C-3a |

| ~124 | Indole C-2 |

| ~121 | Indole C-6 |

| ~119 | Indole C-5 |

| ~118 | Indole C-4 |

| ~111 | Indole C-7 |

| ~109 | Indole C-3 |

| ~80 | C (CH₃)₃ |

| ~58 | α-C |

| ~30 | β-CH₂ |

| ~28 | C(C H₃)₃ |

| ~24 | α-CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used for the characterization of organofluorine compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals with a wide chemical shift range, making it an excellent probe for molecular structure and environment.

Two-dimensional (2D) NMR techniques are instrumental in providing a more detailed picture of the molecular structure by revealing correlations between different nuclei. For a molecule like this compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly informative.

A COSY experiment maps the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks connecting the protons of the indole ring that are adjacent to one another, as well as correlations between the β-methylene protons and potentially the NH proton of the Boc group. This information is invaluable for confirming the assignment of the proton signals.

An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals. For example, the signal for the α-methyl protons in the ¹H spectrum would show a cross-peak to the α-methyl carbon signal in the ¹³C spectrum. This technique is crucial for confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound, as each unique combination of atoms will have a slightly different exact mass.

For this compound (C₁₇H₂₂N₂O₄), the theoretical exact mass can be calculated. An HRMS experiment would aim to measure this mass with high precision, providing strong evidence for the compound's identity and purity. The observation of the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) with a mass that matches the theoretical value to within a few parts per million (ppm) is considered a definitive confirmation of the elemental composition.

Expected HRMS Data for this compound

| Ion | Theoretical m/z |

| [M+H]⁺ | 319.1652 |

| [M+Na]⁺ | 341.1472 |

The data generated from these advanced spectroscopic and analytical techniques, when taken together, provide a comprehensive and unambiguous characterization of this compound, which is essential for its use in any research application.

LC-MS and LC-MS/MS for Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical tools for the separation, detection, and identification of chemical compounds and their metabolites in complex mixtures. While this compound is a synthetic derivative, these methods are invaluable for studying its potential biotransformation or degradation products.

In a research context, identifying metabolites involves exposing the parent compound to an in vitro or in vivo system and analyzing the resulting samples. LC-MS/MS methods developed for natural tryptophan and its metabolites can be adapted for this purpose. mdpi.comnih.gov The typical workflow involves a simple sample preparation, often a "dilute-and-shoot" approach where the biological sample is diluted, purified via protein precipitation, and directly injected into the LC-MS/MS system. nih.gov

Chromatographic separation is commonly achieved using reversed-phase columns, such as a Synergi Polar-RP, with a gradient elution. mdpi.com The mobile phases typically consist of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives such as formic acid to improve peak shape and ionization efficiency. mdpi.comnih.gov

Mass spectrometry detection, often using a triple quadrupole (QQQ) instrument in positive electrospray ionization (ESI) mode, provides high sensitivity and specificity. nih.gov For quantitative analysis and metabolite identification, the system is operated in Multiple Reaction Monitoring (MRM) mode. molnar-institute.com This involves selecting a specific precursor ion (the molecular ion of the target analyte) and monitoring for specific product ions formed upon fragmentation. The development of an LC-MS/MS method would require identifying the unique precursor-product ion transitions for this compound and its potential metabolites, such as hydroxylated or de-Boc-protected species.

Table 1: Example LC-MS/MS Parameters for Tryptophan and Related Metabolites This table provides reference parameters from established methods for tryptophan analysis, which can serve as a starting point for developing a method for this compound and its derivatives.